molecular formula C17H20N2 B1504853 (3S)-1-Benzyl-3-phenylpiperazine CAS No. 502482-38-4

(3S)-1-Benzyl-3-phenylpiperazine

Cat. No. B1504853
CAS RN: 502482-38-4
M. Wt: 252.35 g/mol
InChI Key: KMOQMXILLUBOJL-QGZVFWFLSA-N
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Description

(3S)-1-Benzyl-3-phenylpiperazine, also known as BPAP, is a chemical compound that belongs to the piperazine family. BPAP has been found to have a wide range of potential applications in the field of scientific research.

Mechanism of Action

(3S)-1-Benzyl-3-phenylpiperazine works by binding to the trace amine-associated receptor 1 (TAAR1). This receptor is involved in the regulation of neurotransmitter release in the brain. By binding to TAAR1, (3S)-1-Benzyl-3-phenylpiperazine enhances the release of dopamine, serotonin, and norepinephrine, leading to increased cognitive function and memory retention.
Biochemical and Physiological Effects
(3S)-1-Benzyl-3-phenylpiperazine has been found to have various biochemical and physiological effects. In addition to enhancing neurotransmitter release, (3S)-1-Benzyl-3-phenylpiperazine has been shown to increase glucose uptake in the brain, which can lead to increased energy and alertness. (3S)-1-Benzyl-3-phenylpiperazine has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S)-1-Benzyl-3-phenylpiperazine for lab experiments is its ability to enhance cognitive function and memory retention. This makes it a useful tool for studying the mechanisms of learning and memory in the brain. Additionally, (3S)-1-Benzyl-3-phenylpiperazine has been found to have a relatively low toxicity profile, making it a safer alternative to other compounds that may be used in similar experiments. However, one limitation of (3S)-1-Benzyl-3-phenylpiperazine is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on (3S)-1-Benzyl-3-phenylpiperazine. One area of interest is the development of (3S)-1-Benzyl-3-phenylpiperazine-based treatments for conditions such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of (3S)-1-Benzyl-3-phenylpiperazine and its effects on neurotransmitter release and cognitive function. Finally, there is potential for the development of new derivatives of (3S)-1-Benzyl-3-phenylpiperazine that may have enhanced activity and fewer side effects.

Scientific Research Applications

(3S)-1-Benzyl-3-phenylpiperazine has been found to have various applications in scientific research. One of the most significant applications of (3S)-1-Benzyl-3-phenylpiperazine is in the field of neuroscience. (3S)-1-Benzyl-3-phenylpiperazine has been shown to enhance the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased cognitive function and memory retention. Additionally, (3S)-1-Benzyl-3-phenylpiperazine has been found to have potential as a treatment for conditions such as depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

(3S)-1-benzyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOQMXILLUBOJL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680226
Record name (3S)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-Benzyl-3-phenylpiperazine

CAS RN

502482-38-4
Record name (3S)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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